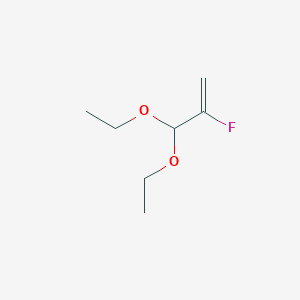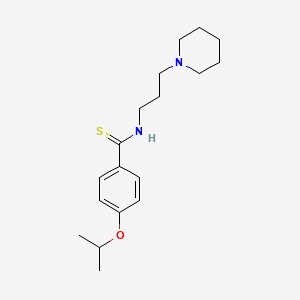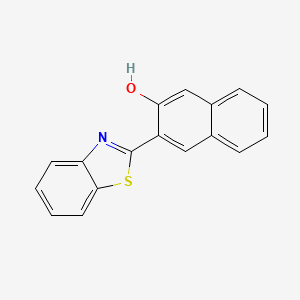![molecular formula C15H13NO2S B14684163 2-methylsulfanyl-1-nitro-4-[(E)-2-phenylethenyl]benzene CAS No. 35717-49-8](/img/structure/B14684163.png)
2-methylsulfanyl-1-nitro-4-[(E)-2-phenylethenyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methylsulfanyl-1-nitro-4-[(E)-2-phenylethenyl]benzene is an organic compound characterized by the presence of a nitro group, a methylsulfanyl group, and a phenylethenyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfanyl-1-nitro-4-[(E)-2-phenylethenyl]benzene typically involves the following steps:
Stilbene Formation: The phenylethenyl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde or ketone to form the desired stilbene derivative.
Final Assembly: The final compound is obtained by coupling the nitro and stilbene intermediates under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-methylsulfanyl-1-nitro-4-[(E)-2-phenylethenyl]benzene undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, facilitated by the electron-withdrawing nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfone or sulfoxide derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2-methylsulfanyl-1-nitro-4-[(E)-2-phenylethenyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in studying biological pathways.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of dyes and pigments.
作用機序
The mechanism of action of 2-methylsulfanyl-1-nitro-4-[(E)-2-phenylethenyl]benzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-nitrostilbene: Similar structure with a nitro group and a phenylethenyl group but lacks the methylsulfanyl group.
2-methylsulfanyl-1-nitrobenzene: Similar structure with a nitro group and a methylsulfanyl group but lacks the phenylethenyl group.
Uniqueness
2-methylsulfanyl-1-nitro-4-[(E)-2-phenylethenyl]benzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both the nitro and methylsulfanyl groups, along with the phenylethenyl moiety, allows for a wide range of chemical transformations and applications in various fields.
特性
CAS番号 |
35717-49-8 |
|---|---|
分子式 |
C15H13NO2S |
分子量 |
271.3 g/mol |
IUPAC名 |
2-methylsulfanyl-1-nitro-4-[(E)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C15H13NO2S/c1-19-15-11-13(9-10-14(15)16(17)18)8-7-12-5-3-2-4-6-12/h2-11H,1H3/b8-7+ |
InChIキー |
HEXLNVDKIYMFFY-BQYQJAHWSA-N |
異性体SMILES |
CSC1=C(C=CC(=C1)/C=C/C2=CC=CC=C2)[N+](=O)[O-] |
正規SMILES |
CSC1=C(C=CC(=C1)C=CC2=CC=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


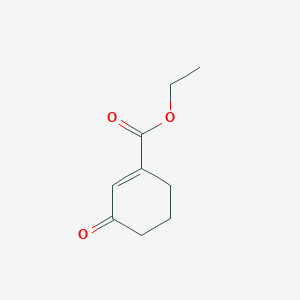
![9-Thiabicyclo[3.3.1]nonane-2,6-dithiol](/img/structure/B14684096.png)
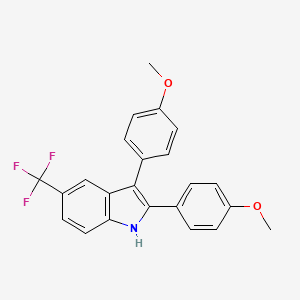
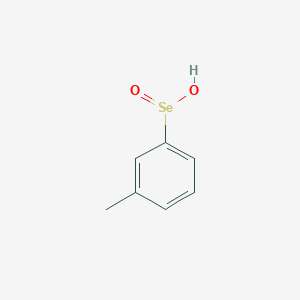
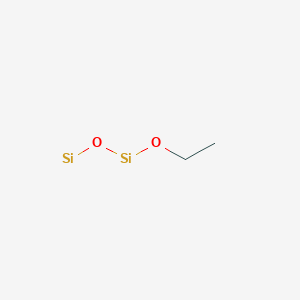
![1b,7a-Ethano-as-indaceno[4,5-b]oxirene-4,5-dione](/img/structure/B14684137.png)
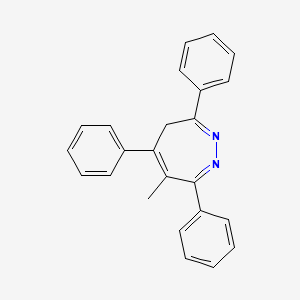
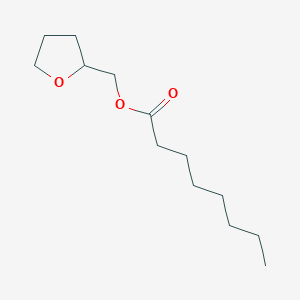
![2-Nitrospiro[cyclopropane-1,9'-fluorene]](/img/structure/B14684154.png)
![5-(Benzylsulfanyl)-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14684158.png)
